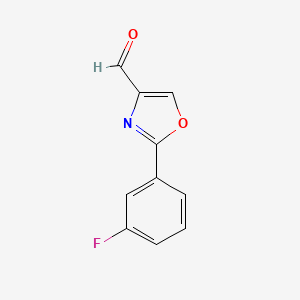

2-(3-Fluorophenyl)oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKLKNJTMLIAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695889 | |

| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-95-7 | |

| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Fluorophenyl)oxazole-4-carbaldehyde CAS number

Topic: 2-(3-Fluorophenyl)oxazole-4-carbaldehyde: Synthesis, Properties, and Application in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, GPCR ligands, and anti-infective agents. While the aldehyde itself is often generated in situ or custom-synthesized due to its reactivity, its stable precursor—Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate (CAS: 885272-98-0) —serves as the primary commercial anchor for this chemical series.

This guide provides a rigorous technical analysis of the molecule's synthesis, physicochemical properties, and downstream applications, offering a validated roadmap for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Physicochemical Profile

The oxazole ring acts as a bioisostere for amides and esters, improving metabolic stability and lipophilicity. The 3-fluorophenyl substitution modulates the electronic properties of the aromatic ring, often enhancing binding affinity through halogen bonding or dipole interactions.

Target Molecule: this compound

-

CAS Number: Not widely indexed (Custom synthesis intermediate).

-

Molecular Formula: C₁₀H₆FNO₂

-

Molecular Weight: 191.16 g/mol

-

Primary Function: Electrophilic intermediate for diversity-oriented synthesis.

Commercial Precursor: Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate

-

CAS Number: 885272-98-0 [1]

-

Molecular Formula: C₁₂H₁₀FNO₃

-

Molecular Weight: 235.21 g/mol

-

Physical State: White to off-white solid.

-

Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.

Synthesis Strategies & Experimental Protocols

The synthesis of the aldehyde typically proceeds via the construction of the oxazole core followed by functional group manipulation. The most robust pathway involves the Hantzsch-type cyclization of 3-fluorobenzamide with ethyl bromopyruvate.

Phase 1: Construction of the Oxazole Core

Reaction: Condensation of 3-fluorobenzamide with ethyl bromopyruvate. Mechanism: Nucleophilic attack of the amide oxygen on the alkyl halide, followed by cyclodehydration.

-

Reagents: 3-Fluorobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

-

Solvent: Ethanol or Toluene (anhydrous).

-

Conditions: Reflux (80–110°C) for 4–12 hours.

-

Workup: Evaporation of solvent, neutralization with NaHCO₃, and extraction with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc).[2]

Phase 2: Generation of the Aldehyde

Researchers have two primary routes to access the aldehyde from the ester (CAS 885272-98-0).

Route A: Stepwise Reduction-Oxidation (High Reliability)

-

Reduction: Treat the ester with LiAlH₄ (Lithium Aluminum Hydride) in THF at 0°C to yield 2-(3-fluorophenyl)oxazole-4-methanol .

-

Oxidation: Selective oxidation of the alcohol to the aldehyde using MnO₂ (Manganese Dioxide) in DCM or Swern Oxidation conditions. This avoids over-oxidation to the carboxylic acid.

Route B: Direct Reduction (High Efficiency, Lower Tolerance)

-

Reagent: DIBAL-H (Diisobutylaluminum hydride), 1.1 eq.

-

Conditions: -78°C in Toluene or DCM.

-

Critical Control: The reaction must be quenched immediately at -78°C (e.g., with methanol) to prevent over-reduction to the alcohol.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from commercially available starting materials to the target aldehyde and its downstream applications.

Figure 1: Synthetic workflow for accessing this compound from the stable ester precursor.

Reactivity & Medicinal Chemistry Applications

The C4-aldehyde position on the oxazole ring is a "privileged" diversity handle. The electron-withdrawing nature of the oxazole ring makes the aldehyde highly reactive toward nucleophiles.

Key Transformations:

-

Reductive Amination:

-

Protocol: React aldehyde with primary/secondary amines in the presence of NaBH(OAc)₃ in DCE.

-

Utility: Rapid generation of amine libraries for SAR (Structure-Activity Relationship) studies.

-

-

Wittig/Horner-Wadsworth-Emmons:

-

Protocol: React with phosphonium salts or phosphonates.

-

Utility: Installation of alkene linkers or extension of the carbon skeleton.

-

-

Heterocycle Formation:

-

Protocol: Condensation with hydrazines or amidines.

-

Utility: Synthesis of bis-heterocyclic systems (e.g., oxazole-imidazole hybrids).

-

Structural Significance:

-

3-Fluorophenyl Motif: The fluorine atom at the meta-position is metabolically stable and often improves selectivity by filling small hydrophobic pockets in target proteins (e.g., kinases).

-

Oxazole Core: Provides rigid spacing between the aryl ring and the C4-substituent, crucial for maintaining pharmacophore geometry.

Safety & Handling Protocols

-

Aldehyde Stability: Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air. Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Fluorinated Aromatics: Generally stable, but standard PPE (gloves, goggles, lab coat) is mandatory to prevent skin absorption.

-

Reagent Hazards:

-

Ethyl Bromopyruvate: Lachrymator and vesicant. Handle only in a fume hood.

-

LiAlH₄ / DIBAL-H: Pyrophoric. Reacts violently with water. Use anhydrous solvents and quench carefully.

-

References

- Source for CAS 885272-98-0 verific

-

Graham, T. H. (2010).[3] "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614–3617. Retrieved from [Link]

- Foundational methodology for oxazole synthesis.

- Comparative data on isomeric fluorophenyl-oxazole-carbaldehydes.

Sources

An In-Depth Technical Guide to the Crystal Structure of Phenyl-Substituted Heterocyclic Aldehydes: A Case Study on 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

A Note to the Reader: The primary subject of this guide was intended to be the crystal structure of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde. However, a thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound. To provide a comprehensive and technically detailed guide that adheres to the core scientific principles requested, we will instead focus on a closely related and structurally characterized molecule: 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde . This compound shares key structural motifs with the original topic, including a phenyl group and a carbaldehyde substituent on a five-membered nitrogen-containing heterocycle. The principles of synthesis, crystallization, and crystallographic analysis detailed herein are directly applicable to the study of this compound and similar heterocyclic systems.

Introduction: The Significance of Oxazoles and Triazoles in Modern Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast array of pharmaceuticals and functional materials.[1] Among these, the oxazole and triazole scaffolds are of paramount importance in medicinal chemistry.[2][3] These five-membered rings are key components in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5] The aldehyde functionality, when appended to these heterocyclic cores, serves as a versatile synthetic handle, allowing for the facile elaboration into more complex molecular architectures, a crucial aspect of modern drug discovery.[6]

The three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, provides the most definitive structural information.[7][8] This data is invaluable for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and designing novel therapeutic agents with enhanced potency and selectivity.[8] This guide will provide a detailed technical overview of the process of determining and analyzing the crystal structure of a representative heterocyclic aldehyde, 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde, from its synthesis to the final refined crystal structure.

Experimental Methodologies: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process, where the quality and validity of the final data are intrinsically linked to the rigor of the preceding steps. This section details the synthesis, crystallization, and data collection protocols for 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde.

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

The synthesis of N2-substituted 1,2,3-triazoles can be achieved through various modern synthetic methodologies.[9] A common and efficient route to the title compound involves the oxidation of the corresponding primary alcohol, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol. The precursor alcohol itself can be synthesized via a regioselective cycloaddition reaction.

Protocol for the Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol:

-

Reaction Setup: To a solution of propargyl alcohol (1.0 eq) in a 1:1 mixture of t-butanol and water, add phenyl azide (1.0 eq).

-

Catalyst Addition: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

Protocol for the Oxidation to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde:

-

Reactant Preparation: Dissolve (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Oxidant Addition: Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude aldehyde can be used for crystallization.

Caption: Synthetic workflow for 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in structure determination.[10][11] For small organic molecules, several techniques can be employed.[12] Slow evaporation is a robust and commonly used method.

Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: Screen various solvents to find a system where the compound has moderate solubility. A binary solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.

-

Solution Preparation: Dissolve 5-10 mg of the purified aldehyde in a minimal amount of the more polar solvent (e.g., ethyl acetate) in a small, clean vial.

-

Inducing Supersaturation: Slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Add a few more drops of the more polar solvent to redissolve the precipitate.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent mixture.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals suitable for X-ray diffraction should form over a period of several days to a week.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement

The diffraction experiment involves irradiating a single crystal with monochromatic X-rays and collecting the resulting diffraction pattern.[7][13]

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction images on a detector.[14]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[13] This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[15][16][17] This iterative process adjusts atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Results and Discussion: The Crystal Structure of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

The crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (referred to as compound 2b in the source literature) was successfully determined, providing precise insights into its molecular geometry and intermolecular interactions.[18]

Crystallographic Data

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O |

| Formula Weight | 173.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4130(5) |

| b (Å) | 4.80280(10) |

| c (Å) | 15.5916(11) |

| β (°) | 103.373(7) |

| Volume (ų) | 832.34(7) |

| Z | 4 |

Data obtained from T. Fun, S. M. T. F. S. T. Abidi, et al. (2015).[18]

Molecular Structure

The molecule is relatively flat, with a very small dihedral angle of 2.44(7)° between the phenyl ring and the triazole ring.[18] This planarity facilitates π-π stacking interactions in the crystal lattice. The aldehyde group lies nearly coplanar with the triazole ring, which is a common conformational preference for such systems.

Caption: 2D representation of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the molecules of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde are organized into a three-dimensional network through a combination of non-covalent interactions. The primary interactions identified are classical O–H···O hydrogen bonds, weaker C–H···π(triazolyl) interactions, and π(phenyl)···π(triazolyl) stacking interactions.[18] Together, these interactions create a chevron-type (zigzag) arrangement of the molecules within the crystal lattice.[18] The planarity of the molecule is a key factor enabling the efficient π-π stacking, which contributes significantly to the overall stability of the crystal packing.

Conclusion

This technical guide has detailed the comprehensive process of determining the crystal structure of a representative heterocyclic aldehyde, using 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde as a case study due to the absence of public data for this compound. The described workflow, from targeted synthesis and meticulous crystallization to high-resolution single-crystal X-ray diffraction and structure refinement, exemplifies the rigorous approach required to obtain definitive molecular structures.

The elucidated crystal structure reveals a nearly planar molecule, which facilitates significant intermolecular π-π stacking interactions. This structural insight, combined with the presence of hydrogen bonding, provides a clear understanding of the supramolecular assembly in the solid state. Such detailed structural knowledge is fundamental for rational drug design and the development of new materials, underscoring the indispensable role of crystallography in the chemical and pharmaceutical sciences.

References

-

Fun, T., T. Abidi, S. M., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. Molecules. Available at: [Link]

-

PubChem (n.d.). 2-phenyl-2h-1,2,3-triazole-4-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2023). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. Available at: [Link]

-

Pike, A. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]

-

Hall, M. B., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

International Journal of Scientific Research & Technology (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. ijrst.com. Available at: [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. fzu.cz. Available at: [Link]

-

ResearchGate (2022). COMBINED STUDY ON MEDICINAL SIGNIFICANCE OF OXADIAZOLE AND TRIAZOLE ANALOGUES. Available at: [Link]

-

MDPI (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. Available at: [Link]

-

University of Southampton (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

-

Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Lirias (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Available at: [Link]

-

Taylor & Francis Online (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

-

MIT (n.d.). Structure refinement: some background theory and practical strategies. Available at: [Link]

-

National Center for Biotechnology Information (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. Available at: [Link]

-

ICMAB (n.d.). Guide for crystallization. Available at: [Link]

-

Oak Ridge National Laboratory (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]

-

International Journal of Chemical Studies (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link]

-

ResearchGate (2018). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available at: [Link]

-

ACS Publications (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available at: [Link]

-

ResearchGate (2016). Modern Advances in Heterocyclic Chemistry in Drug Discovery. Available at: [Link]

-

Reachem (2023). Applications of Heterocyclic Compounds in Pharmaceuticals. Available at: [Link]

-

YouTube (2019). Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

MDPI (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

-

SciRP.org (n.d.). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Available at: [Link]

-

National Institutes of Health (n.d.). Crystallographic Refinement. Available at: [Link]

-

ResearchGate (n.d.). Structure refinement: Some background theory and practical strategies. Available at: [Link]

-

Mathematical Crystallography Class Notes (n.d.). Crystal Structure Determination & Refinement. Available at: [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. portlandpress.com [portlandpress.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Crystallographic Refinement [nmr.cit.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

literature review of 2-aryloxazole-4-carbaldehydes

An In-depth Technical Guide: The Chemistry and Application of 2-Aryloxazole-4-carbaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryloxazole-4-carbaldehyde scaffold is a cornerstone in modern synthetic chemistry, serving as a highly versatile intermediate in the development of complex molecules.[1] Its unique architecture, featuring a stable oxazole core flanked by a tunable aryl group at the 2-position and a reactive aldehyde at the 4-position, provides a powerful platform for diversification. This guide offers a comprehensive exploration of the core synthetic methodologies for accessing this scaffold, delves into its rich chemical reactivity, and highlights its significant applications in medicinal chemistry and materials science. We provide field-proven experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies to empower researchers in leveraging this valuable building block for drug discovery and the creation of novel functional materials.

The Strategic Importance of the 2-Aryloxazole-4-carbaldehyde Core

The oxazole ring is a privileged heterocyclic motif frequently found in natural products and pharmaceuticals.[2] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The 2-aryloxazole-4-carbaldehyde framework enhances this inherent value by incorporating two critical functional handles:

-

The 2-Aryl Group: This substituent allows for systematic modification of steric and electronic properties, enabling fine-tuning of a molecule's interaction with biological targets through techniques like Suzuki or other cross-coupling reactions on a suitably functionalized aryl ring.

-

The 4-Carbaldehyde Group: The aldehyde is an exceptionally versatile functional group, acting as an electrophilic site for a vast number of chemical transformations.[5] It serves as a gateway for chain extension, the introduction of new ring systems, and the installation of diverse pharmacophores, making it invaluable for building libraries of compounds for biological screening.[1][5]

This combination renders the scaffold a powerful starting point for developing lead compounds in drug discovery and for designing specialized materials like fluorescent probes.[1]

Core Synthetic Strategies

Accessing the 2-aryloxazole-4-carbaldehyde core is primarily achieved through two robust and reliable synthetic routes: the direct formylation of a pre-formed 2-aryloxazole or the oxidation of a 4-(hydroxymethyl) precursor.

Vilsmeier-Haack Formylation of 2-Aryloxazoles

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The oxazole ring is sufficiently electron-rich to undergo this electrophilic aromatic substitution, with the reaction showing a high degree of regioselectivity for the C4 position.[7][8]

Mechanistic Rationale: The reaction proceeds through the formation of the "Vilsmeier reagent," a chlorodimethyliminium salt, from the interaction of a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9][10] This iminium salt is the active electrophile. The electron-rich 2-aryloxazole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup liberates the desired aldehyde.[9][11] The Vilsmeier reagent is a relatively weak electrophile, making this reaction highly selective for electron-rich systems and preventing over-reaction.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (10 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 2-aryloxazole (1.0 equivalent) in a minimal amount of DMF or a suitable solvent like dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

-

Quenching and Workup: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. Stir vigorously for 1 hour until the hydrolysis is complete.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 2-aryloxazole-4-carbaldehyde.

Oxidation of 2-Aryl-4-(hydroxymethyl)oxazoles

An alternative and equally powerful strategy involves the synthesis of a 2-aryl-4-(hydroxymethyl)oxazole intermediate, followed by its selective oxidation to the aldehyde.[12] This approach is particularly useful when the Vilsmeier-Haack conditions are not compatible with other functional groups on the aryl ring.

Mechanistic Rationale: A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common choice due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols. The reaction is a heterogeneous process that occurs on the surface of the MnO₂, minimizing over-oxidation to the carboxylic acid, which can be a challenge with stronger, soluble oxidants.

Experimental Protocol: MnO₂ Oxidation

-

Setup: To a round-bottom flask, add the 2-aryl-4-(hydroxymethyl)oxazole (1.0 equivalent) and a suitable solvent such as dichloromethane or chloroform.

-

Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) portion-wise to the solution.

-

Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by column chromatography if necessary.

Comparative Analysis of Synthetic Routes

| Feature | Vilsmeier-Haack Formylation | Oxidation of 4-(hydroxymethyl)oxazole |

| Starting Material | 2-Aryloxazole | 2-Aryl-4-(hydroxymethyl)oxazole |

| Key Reagents | DMF, POCl₃ | MnO₂, PCC, or other oxidants |

| Atom Economy | Good | Moderate (requires pre-installation of -CH₂OH) |

| Functional Group Tolerance | Sensitive to acid-labile groups | Generally good, depends on oxidant |

| Key Advantage | Direct C-H functionalization | Avoids harsh acidic conditions |

| Typical Yields | 60-85% | 75-95% |

Chemical Reactivity and Derivatization

The 4-carbaldehyde group is a synthetic linchpin, enabling a multitude of transformations to build molecular complexity.

Olefination via the Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes into alkenes with high regioselectivity.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[14]

Mechanistic Rationale: The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[15] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[14] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically afford E-alkenes, while non-stabilized ylides yield Z-alkenes.[13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijmpr.in [ijmpr.in]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. nbinno.com [nbinno.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde from 3-Fluorobenzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing with the N-alkylation of 3-fluorobenzamide with chloroacetone, followed by a cyclodehydration to form the core oxazole ring, and culminating in a regioselective formylation at the C4-position. This protocol is designed to be a self-validating system, with detailed explanations of the underlying chemical principles and experimental choices.

Introduction

Oxazole-4-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules. Their inherent reactivity allows for further molecular elaboration, making them attractive starting materials for the development of novel therapeutics. The presence of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, often enhancing metabolic stability and binding affinity. This guide details a reliable and reproducible method for the synthesis of this compound, providing researchers with a practical protocol for accessing this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 3-fluorobenzamide is achieved through a three-step sequence. The initial step involves the formation of an N-acylamino ketone intermediate. This is followed by a Robinson-Gabriel type cyclodehydration to construct the oxazole core. The final step is a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 4-position of the oxazole ring.

Part 1: Synthesis of N-(2-oxopropyl)-3-fluorobenzamide (Intermediate 1)

Reaction Principle

The first step involves the N-alkylation of 3-fluorobenzamide with chloroacetone. In this nucleophilic substitution reaction, the amide nitrogen of 3-fluorobenzamide attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group. A base is employed to deprotonate the amide, enhancing its nucleophilicity.

Experimental Protocol

Materials:

-

3-Fluorobenzamide

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford N-(2-oxopropyl)-3-fluorobenzamide as a solid.

Part 2: Synthesis of 2-(3-Fluorophenyl)-5-methyloxazole (Intermediate 2)

Reaction Principle

This step is a classic Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form an oxazole.[1] In this case, N-(2-oxopropyl)-3-fluorobenzamide is treated with a strong dehydrating agent, such as phosphorus oxychloride, to promote the cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Experimental Protocol

Materials:

-

N-(2-oxopropyl)-3-fluorobenzamide (Intermediate 1)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-(2-oxopropyl)-3-fluorobenzamide (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic reaction and may cause vigorous gas evolution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(3-Fluorophenyl)-5-methyloxazole.

Part 3: Synthesis of this compound (Final Product)

Reaction Principle

The final step is the formylation of the oxazole ring at the C4-position via the Vilsmeier-Haack reaction.[2] This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF). The electron-rich oxazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate, which is then hydrolyzed during the work-up to yield the desired aldehyde.

Experimental Protocol

Materials:

-

2-(3-Fluorophenyl)-5-methyloxazole (Intermediate 2)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate (NaOAc) solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, and under a nitrogen atmosphere, add anhydrous DMF.

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the DMF with stirring. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-(3-Fluorophenyl)-5-methyloxazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture back to 0 °C and carefully add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate.[1]

-

Stir the mixture vigorously for 30 minutes.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 3-Fluorobenzamide |  | C₇H₆FNO | 139.13 | White to off-white solid |

| N-(2-oxopropyl)-3-fluorobenzamide |  | C₁₀H₁₀FNO₂ | 195.19 | Solid |

| 2-(3-Fluorophenyl)-5-methyloxazole |  | C₁₀H₈FNO | 177.18 | Oil or low-melting solid |

| This compound |  | C₁₀H₆FNO₂ | 191.16 | Solid |

Note: The images for the intermediates and the final product are illustrative representations.

Expected Spectroscopic Data

This compound:

-

¹H NMR: The spectrum is expected to show signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), a singlet for the oxazole C5-H (~8.0-8.5 ppm), and a complex multiplet pattern for the four protons of the 3-fluorophenyl group in the aromatic region (~7.2-8.0 ppm).

-

¹³C NMR: Characteristic signals are expected for the aldehyde carbonyl carbon (~185-195 ppm), the carbons of the oxazole ring (C2, C4, C5), and the carbons of the 3-fluorophenyl ring, with C-F coupling visible for the carbons of the fluorinated ring.

-

IR (KBr, cm⁻¹): A strong absorption band for the aldehyde C=O stretching is expected around 1680-1700 cm⁻¹. Other characteristic peaks would include C=N and C-O-C stretching vibrations of the oxazole ring, and C-F stretching of the fluorophenyl group.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is perfectly dry.

-

Chloroacetone: is a lachrymator and is toxic. Handle in a fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): is a potential reproductive toxin. Avoid inhalation and skin contact.

-

The quenching steps of the reactions involving phosphorus oxychloride are highly exothermic and should be performed slowly and with adequate cooling.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56, 355-659.

Sources

Application Note: Synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde via Site-Selective Suzuki-Miyaura Coupling

This Application Note is structured as a high-level technical guide for the synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde via Suzuki-Miyaura cross-coupling. It assumes the user intends to synthesize this specific scaffold, which is a critical intermediate in the development of kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Part 1: Executive Summary & Strategic Analysis

The Target Scaffold

This compound is a privileged heteroaromatic building block. The oxazole core serves as a bioisostere for amides or esters, improving metabolic stability, while the 3-fluorophenyl moiety modulates lipophilicity and metabolic blocking. The C4-aldehyde is a versatile handle for downstream functionalization (e.g., reductive amination, Wittig olefination).

Retrosynthetic Logic

The most efficient route to this biaryl system is the Suzuki-Miyaura cross-coupling at the C2 position of the oxazole ring. This approach allows for the late-stage introduction of the fluorophenyl group, avoiding the harsh conditions associated with cyclodehydration routes (e.g., Robinson-Gabriel synthesis) that might compromise the aldehyde or fluorine regiochemistry.

Reaction Scheme:

Critical Challenges & Solutions

| Challenge | Mechanistic Insight | Technical Solution |

| Oxazole Ring Instability | Oxazoles can undergo ring-opening hydrolysis under strong acidic or basic conditions at high temperatures.[1] | Use mild inorganic bases ( |

| Aldehyde Sensitivity | The C4-aldehyde is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation. | Conduct reaction under strictly inert atmosphere ( |

| Catalyst Poisoning | The oxazole nitrogen can coordinate to Pd(II), arresting the catalytic cycle (creating a "palladacycle sink"). | Use bidentate ligands like dppf or XPhos to outcompete the substrate for Pd coordination. |

Part 2: Experimental Protocol

Materials & Reagents[2][3][4]

-

Electrophile: 2-Chlorooxazole-4-carbaldehyde (1.0 equiv)

-

Note: If unavailable, use 2-chlorooxazole-4-carboxylate ester and reduce post-coupling (DIBAL-H).

-

-

Nucleophile: 3-Fluorophenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (

) (3-5 mol%) -

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

Atmosphere: Argon or Nitrogen (balloon or manifold)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Conditions)

-

Glassware Prep: Oven-dry a 25 mL round-bottom flask or a microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Charge the flask with:

-

2-Chlorooxazole-4-carbaldehyde (131.5 mg, 1.0 mmol)

-

3-Fluorophenylboronic acid (210 mg, 1.5 mmol)

- (41 mg, 0.05 mmol)

-

-

Degassing: Cap the flask with a septum. Evacuate and backfill with Argon three times to remove atmospheric oxygen.

Step 2: Solvent & Base Introduction [2]

-

Solvent: Syringe in anhydrous 1,4-Dioxane (4.0 mL).

-

Base: Syringe in degassed 2.0 M aqueous

(1.5 mL). -

Mixing: Stir the biphasic mixture vigorously at room temperature for 5 minutes to ensure phase transfer initiation.

Step 3: Thermal Activation

-

Method A (Conventional Heating): Place the flask in a pre-heated oil bath at 85°C . Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Method B (Microwave - Recommended): Seal the vial. Irradiate at 100°C for 30 minutes.

-

Why Microwave? Rapid heating minimizes the exposure time of the aldehyde to the basic aqueous medium, reducing side reactions.

-

Step 4: Workup & Purification

-

Cooling: Allow the reaction to cool to room temperature.

-

Dilution: Dilute with Ethyl Acetate (20 mL) and water (10 mL).

-

Separation: Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

-

Drying: Combine organic phases, wash with brine (15 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (keep bath <40°C to protect the aldehyde).

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

Observation: The product is typically a white to pale yellow solid.

-

Part 3: Mechanism & Visualization

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The key feature here is the Oxidative Addition into the C2-Cl bond of the oxazole. This bond is activated by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the oxidative addition facile compared to standard aryl chlorides.

Caption: Figure 1. Catalytic cycle for the cross-coupling of 2-chlorooxazole derivatives. Note the activation of the C-Cl bond facilitated by the heteroaromatic electronics.

Workflow Logic

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the decision point at the monitoring stage.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile

-

1H NMR (400 MHz, CDCl3):

- 9.95 (s, 1H, CHO ) – Diagnostic peak.

- 8.30 (s, 1H, Oxazole C5-H ) – Singlet, typically downfield.

- 7.90–7.20 (m, 4H, Aromatic H ) – Multiplet pattern characteristic of 3-substituted benzene.

-

19F NMR:

- -112.5 ppm (approx) – Single peak.

-

MS (ESI):

-

Calculated [M+H]+: 192.04. Found: 192.1.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation of 3-F-Ph-B(OH)2 | Use 3-fluorophenylboronic acid pinacol ester instead of the acid. Add excess boronate (2.0 equiv). |

| No Reaction | Catalyst deactivation (Pd black formation) | Ensure rigorous degassing. Switch to XPhos Pd G2 precatalyst for higher activity. |

| Aldehyde Loss | Cannizzaro reaction / Oxidation | Reduce base concentration to 1.0 M. Ensure inert atmosphere is maintained throughout. |

| Product is Acidic | Oxidation to carboxylic acid | Treat crude with diazomethane or TMS-diazomethane to recover as methyl ester if aldehyde is lost. |

Part 5: References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." European Journal of Organic Chemistry, 2006(15), 3283-3307. Link

-

Burtoloso, A. C., & Garcia, A. L. (2006). "Synthesis of 2,4-disubstituted oxazoles via a new Suzuki coupling approach." Synlett, 2006(18), 3145-3149. (Demonstrates C2-activation of oxazoles).

-

Verrier, C., Hoarau, C., & Marsais, F. (2009). "Direct palladium-catalyzed arylation of oxazoles at C-2." Organic & Biomolecular Chemistry, 7(4), 647-650. Link

Sources

Application Note: Synthesis of Vinyl-Substituted 2-(3-Fluorophenyl)oxazoles via the Wittig Reaction

Abstract

This application note provides a comprehensive technical guide for the Wittig olefination of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde. The oxazole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The Wittig reaction offers a reliable method for carbon-carbon double bond formation, converting aldehydes and ketones into alkenes with high regioselectivity.[5][6][7] This document details the underlying scientific principles, a step-by-step experimental protocol, expected outcomes, and troubleshooting strategies for this transformation, aimed at researchers in synthetic chemistry and drug development.

Scientific Principles and Strategic Rationale

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a fundamental process in organic synthesis that converts a carbonyl group (aldehyde or ketone) into an alkene.[6][7][8] The reaction proceeds through the interaction of the carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[5][9]

The mechanism involves a nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon.[6][8] This is followed by the formation of a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes in an irreversible, exothermic step to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct.[6][8] The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.

Caption: General mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[10]

-

Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon. They are less reactive, and the initial addition to the carbonyl is often reversible. This allows for thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.[5][10][11]

-

Unstabilized Ylides: These ylides bear alkyl or hydrogen substituents. They are highly reactive, and the reaction proceeds under kinetic control, typically favoring the formation of the (Z)-alkene.[5][10][12]

Substrate Profile: this compound

The target aldehyde, this compound, is a key building block.

-

Oxazole Core: The oxazole ring is a five-membered aromatic heterocycle found in numerous natural products and pharmaceuticals, valued for its wide range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[13][14][15][16] It can act as a bioisostere for other functional groups, improving a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[17]

-

Fluorophenyl Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][3] The high electronegativity and small size of fluorine can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2][4][18]

The electron-withdrawing nature of both the oxazole ring and the 3-fluorophenyl group is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the rate of the Wittig reaction.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with a stabilized ylide, (Carbethoxymethylene)triphenylphosphorane, to yield the corresponding (E)-α,β-unsaturated ester. This ylide is chosen for its stability, ease of handling, and high selectivity for the (E)-isomer.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >97% | Commercial | Store under inert gas. |

| (Carbethoxymethylene)triphenylphosphorane | >98% | Commercial | A stabilized ylide. Store dry. |

| Toluene | Anhydrous | Commercial | Use a freshly opened bottle or dry over sodium. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial | For extraction and chromatography. |

| Hexanes | Reagent Grade | Commercial | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house | For aqueous work-up. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toluene is flammable and toxic; handle with care.

-

Avoid inhalation of dust from silica gel.

Wittig Reaction Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.0 g).

-

Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Add anhydrous toluene (approx. 20 mL per gram of aldehyde).

-

Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 7:3 v/v). The reaction is complete when the starting aldehyde spot is no longer visible (typically 4-6 hours).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The primary byproduct, triphenylphosphine oxide, can often be challenging to remove.[19] Column chromatography is the most effective method for obtaining a pure product.

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a hexanes/ethyl acetate mixture.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final product as a solid or oil.

Expected Results and Troubleshooting

Product Characterization

The expected product is Ethyl (E)-3-(2-(3-fluorophenyl)oxazol-4-yl)acrylate.

| Analysis Technique | Expected Observations |

| ¹H NMR | - Two doublets in the vinyl region (~6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-alkene.[20]- Signals corresponding to the ethyl ester group (a quartet and a triplet).- A singlet for the oxazole C5-proton.- Aromatic protons from the 3-fluorophenyl ring. |

| ¹³C NMR | - Signals for the alkene carbons.- Signal for the ester carbonyl carbon (~165-170 ppm).- Signals for the oxazole and fluorophenyl ring carbons. |

| IR Spectroscopy | - A strong C=O stretch for the ester (~1710-1730 cm⁻¹).- A C=C stretch for the alkene (~1640 cm⁻¹).- C-F and C-O stretching bands. |

| Mass Spec (HRMS) | The calculated m/z value for the molecular ion [M+H]⁺ should match the observed value within ±5 ppm. |

| Yield | 65-85% (post-purification). |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | - Insufficient reaction temperature or time.- Deactivated ylide (hydrolysis). | - Ensure the reaction is at a full reflux.- Extend the reaction time.- Use a freshly opened container of the ylide and ensure the solvent is anhydrous. |

| Formation of (Z)-isomer | - Use of an unstabilized or semi-stabilized ylide. | - For (E)-selectivity, ensure a stabilized ylide is used. If (Z)-isomer is desired, switch to an unstabilized ylide (e.g., Ph₃P=CH₂) with a strong, non-nucleophilic base like NaHMDS or BuLi under salt-free conditions.[5] |

| Difficulty Removing Triphenylphosphine Oxide | - Co-elution with the product during chromatography.- High polarity of the product. | - Optimize the chromatography eluent system; a less polar system may provide better separation.- For non-polar products, an alternative is to treat the crude mixture with oxalyl chloride to convert the phosphine oxide into an insoluble salt that can be filtered off.[21] |

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of vinyl-substituted heterocycles. This application note provides a reliable and reproducible protocol for the olefination of this compound, yielding a valuable building block for drug discovery and medicinal chemistry programs. By understanding the underlying principles and following the detailed methodology, researchers can effectively synthesize these target molecules with high yield and stereoselectivity.

References

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]

-

Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford Academic. [Link]

-

Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]

-

Wittig Reaction. Chem-Station Int. Ed. [Link]

-

The Wittig Reaction. KPU Pressbooks. [Link]

-

Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. [Link]

-

Interpreting NMR Spectra from your Wittig Reaction. CDN. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

-

Solved For the Wittig reaction, analyze the NMR and IR. Chegg.com. [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Cureus. [Link]

-

Synthesis, characterization and self-assembly of novel fluorescent alkoxy-substituted 1, 4-diarylated 1, 2, 3-triazoles organogelators. Arabian Journal of Chemistry. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. RSC Publishing. [Link]

-

Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. CSIR-NIScPR. [Link]

-

Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

-

Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 17. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 21. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

protocol for the oxidation of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde to carboxylic acid

Executive Summary & Strategic Analysis

The conversion of 2-(3-fluorophenyl)oxazole-4-carbaldehyde (Substrate 1 ) to 2-(3-fluorophenyl)oxazole-4-carboxylic acid (Target 2 ) represents a critical transformation in the synthesis of peptidomimetics and fluorinated bioactive scaffolds.

The primary challenge in this transformation is the chemoselectivity required to oxidize the aldehyde moiety without degrading the oxazole ring. While the 3-fluorophenyl group provides metabolic stability and is generally robust, the oxazole heterocycle is electron-deficient and susceptible to ring cleavage under harsh acidic or oxidative conditions (e.g., vigorous permanganate or chromic acid protocols).

Method Selection Matrix

| Parameter | Pinnick Oxidation (Recommended) | Potassium Permanganate | Jones Oxidation |

| Reagents | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | KMnO₄, Buffer | CrO₃, H₂SO₄ |

| Conditions | Mild, pH 3.5, Room Temp | Basic/Neutral, often requires heat | Strong Acid, 0°C |

| Selectivity | High (Aldehyde | Low (Risk of ring cleavage) | Moderate (Acid sensitive) |

| Byproducts | HOCl (scavenged) | MnO₂ (slurry) | Cr salts (toxic) |

| Suitability | Ideal for Lab & Pilot Scale | Scalable but risky for oxazoles | Not Recommended |

Reaction Mechanism & Logic

The reaction relies on the in-situ generation of chlorous acid (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the Pinnick oxidation. The scavenging of HOCl is the rate-critical step to prevent side reactions.

Detailed Experimental Protocol

Materials & Reagents[2][4][5]

-

Substrate: this compound (1.0 equiv).

-

Oxidant: Sodium Chlorite (

), 80% purity (1.5 – 2.0 equiv). Note: Calculate based on active oxidant. -

Buffer: Sodium Dihydrogen Phosphate Monohydrate (

) (1.5 equiv). -

Scavenger: 2-Methyl-2-butene (Isoamylene) (10.0 – 15.0 equiv).

-

Solvent System: tert-Butanol (tBuOH) and Water (3:1 ratio). Alternative: THF/Water if solubility is poor.

-

Quench: Sodium Sulfite (

).

Step-by-Step Procedure

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.74 mmol) of this compound in 30 mL of tert-butanol.

-

Add 10 mL of distilled water.

-

Add 6.0 mL (approx. 56 mmol) of 2-methyl-2-butene.

-

Technical Note: The scavenger is volatile (bp 38°C). Use a generous excess and ensure the system is not heated above 25°C.

-

Step 2: Oxidant Addition

-

Prepare a solution of Sodium Chlorite (0.68 g, ~6.0 mmol) and Sodium Dihydrogen Phosphate (0.78 g, 5.6 mmol) in 10 mL of water.

-

Add this aqueous solution dropwise to the aldehyde mixture over 15–20 minutes at Room Temperature (20–25°C).

-

Observation: The reaction mixture may turn pale yellow. A slight exotherm is possible but usually negligible on this scale.

-

Control: Do not allow the internal temperature to exceed 30°C to prevent scavenger loss.

-

Step 3: Monitoring

-

Stir the biphasic mixture vigorously for 2–4 hours .

-

TLC Monitoring: Eluent 5% MeOH in DCM. The aldehyde typically has an

~0.6–0.7; the acid will remain at the baseline or streak ( -

HPLC Check: Monitor disappearance of the peak at

254 nm.

Step 4: Workup & Isolation

-

Quench: Once conversion is >98%, add 0.5 g of solid Sodium Sulfite (

) and stir for 10 minutes to destroy excess hypochlorite/chlorite.-

Safety: This is exothermic; verify oxidant destruction using starch-iodide paper (should remain white).

-

-

Evaporation: Remove the volatile organic solvent (t-BuOH and excess scavenger) under reduced pressure (Rotavap) at 35°C.

-

Acidification: The remaining aqueous residue will be basic/neutral. Cool to 0°C and acidify carefully with 1N HCl to pH 2–3 .

-

Result: The carboxylic acid product should precipitate as a white/off-white solid.

-

-

Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over

Step 5: Purification

-

Recrystallization: The crude solid is typically >90% pure. Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain analytical purity.

-

Yield Expectation: 85–95%.

Workup Logic & Troubleshooting

The following workflow describes the purification logic, ensuring the separation of inorganic salts and organic byproducts.

Figure 2: Downstream processing workflow for isolation of the carboxylic acid.

Analytical Validation

To confirm the identity of the product, look for the following spectral changes:

| Analytical Method | Diagnostic Signal (Aldehyde) | Diagnostic Signal (Carboxylic Acid) |

| ¹H NMR (DMSO-d₆) | Singlet at ~9.8–10.0 ppm (CHO) | Broad singlet at ~12.5–13.5 ppm (COOH) |

| ¹H NMR (Aromatic) | Oxazole C5-H singlet | Oxazole C5-H singlet (slight downfield shift) |

| IR Spectroscopy | C=O stretch ~1690 cm⁻¹ | C=O stretch ~1710–1730 cm⁻¹ + Broad O-H |

| ¹³C NMR | Carbonyl carbon ~185 ppm | Carbonyl carbon ~160–165 ppm |

References

-

Lindgren, B. O.; Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite.[1] Acta Chemica Scandinavica, 27, 888–890. Link

-

Kraus, G. A.; Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

-

Bal, B. S.; Childers, W. E.; Pinnick, H. W. (1981). Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron, 37(11), 2091–2096. Link

-

Raichandani, H., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(1), 1–19. Link

Sources

Application Note: A Validated Protocol for the Selective Reduction of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde

Abstract: This document provides a comprehensive, field-tested protocol for the chemoselective reduction of the heterocyclic aldehyde, 2-(3-Fluorophenyl)oxazole-4-carbaldehyde, to its corresponding primary alcohol, (2-(3-Fluorophenyl)oxazol-4-yl)methanol. Oxazole-containing compounds are pivotal scaffolds in medicinal chemistry and drug development. The successful transformation of functional groups on this heterocyclic core is critical for the synthesis of novel analogues and active pharmaceutical ingredients (APIs). This guide details a robust and efficient methodology using sodium borohydride (NaBH₄), a mild and selective reducing agent. We will elucidate the reaction mechanism, provide a step-by-step experimental procedure, outline safety protocols, and offer expert insights into process optimization and troubleshooting.

Introduction and Scientific Rationale

The oxazole nucleus is a five-membered heterocyclic ring that is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The functionalization of the oxazole scaffold is a key strategy in drug discovery. The conversion of an aldehyde at the C4-position to a primary alcohol introduces a valuable hydroxyl group, which can serve as a synthetic handle for further elaboration or as a critical hydrogen bond donor for target engagement.

The chosen transformation, the reduction of an aldehyde to a primary alcohol, is a fundamental reaction in organic synthesis. For a substrate like this compound, which contains a stable aromatic oxazole ring, a chemoselective reagent is paramount to avoid unwanted side reactions, such as the reduction or cleavage of the heterocyclic core.[1]

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride is an exemplary choice for this transformation due to its favorable reactivity profile. It is a mild hydride donor, highly effective for the reduction of aldehydes and ketones.[3][4] Crucially, under standard protic solvent conditions, NaBH₄ is generally unreactive towards more stable functional groups such as esters, amides, and aromatic heterocycles, ensuring the integrity of the oxazole ring is maintained.[3] This high degree of chemoselectivity simplifies the reaction workup and purification process, leading to higher yields of the desired product.

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of this intermediate by the protic solvent (e.g., methanol) liberates the primary alcohol product.[3][5]

Overall Reaction Scheme

The chemical transformation described in this protocol is illustrated below.

Caption: Reduction of the aldehyde to a primary alcohol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction time and temperature control.

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| This compound | N/A | 191.15 | 1.0 g (5.23 mmol) | Commercial | Starting material. Purity >95%. |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.24 g (6.28 mmol) | Sigma-Aldrich | Water-reactive, handle with care.[6] |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 25 mL | Fisher Scientific | Reaction solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~100 mL | In-house | For quenching and workup. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | In-house | For washing organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | Sigma-Aldrich | Drying agent. |

| Round-bottom flask (100 mL) | - | - | 1 | - | Reaction vessel. |

| Magnetic stirrer and stir bar | - | - | 1 | - | For agitation. |

| Ice bath | - | - | 1 | - | For temperature control. |

| Separatory funnel (250 mL) | - | - | 1 | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | 1 | - | For solvent removal. |

Step-by-Step Procedure

Caption: Experimental workflow for the reduction protocol.

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.23 mmol).

-

Dissolution: Add anhydrous methanol (25 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to moderate the reaction's exothermicity.

-